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Application Notes
Introduction to N4-Acetylcytosine (ac4C)
N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification found in

all domains of life.[1] This modification, where an acetyl group is added to the N4 position of

cytidine, is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in eukaryotes.[2] Initially

identified in stable RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), recent

advancements in sequencing technologies have revealed its presence in messenger RNA

(mRNA) as well, highlighting its role in regulating mRNA stability and translation efficiency.[1][3]

[4]

Biological Significance and Function
The ac4C modification plays a crucial role in various cellular processes:

RNA Stability and Translation: In mRNA, ac4C modification has been shown to increase

stability and promote translation efficiency. The presence of ac4C within the coding

sequence enhances protein synthesis.

Translational Fidelity: In tRNA, ac4C in the wobble position ensures accurate codon

recognition, thereby maintaining the fidelity of protein translation.
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Ribosome Biogenesis and Function: In rRNA, ac4C is important for the proper assembly and

function of ribosomes.

Cellular Homeostasis: ac4C is involved in critical cellular processes including cell

proliferation, development, and the DNA damage response.

Relevance for Researchers and Scientists
The ability to map ac4C at single-nucleotide resolution provides researchers with a powerful

tool to:

Uncover Novel Regulatory Mechanisms: Precisely locating ac4C sites can help elucidate

how this modification regulates gene expression at the post-transcriptional level.

Investigate Disease Mechanisms: Dysregulation of ac4C has been linked to various

diseases, including cancer. Mapping ac4C patterns in healthy versus diseased states can

provide insights into disease pathogenesis.

Study RNA-Protein Interactions: The presence of ac4C can influence the interaction of RNA

with binding proteins, and high-resolution mapping can facilitate the study of these

interactions.

Applications in Drug Development
For professionals in drug development, understanding and targeting the ac4C modification and

its regulatory machinery, particularly NAT10, opens up new therapeutic avenues:

Novel Anticancer Therapies: NAT10 is overexpressed in many cancers and is associated

with poor prognosis. It promotes tumor progression by enhancing the stability and translation

of oncogenic mRNAs. Therefore, NAT10 is a promising target for cancer therapy, and

inhibitors of NAT10, such as Remodelin, have shown potential in preclinical studies.

Antiviral Drug Development: ac4C has been identified in viral RNAs, and targeting NAT10

could represent a novel antiviral strategy.

Biomarker Discovery: The levels of ac4C and the expression of NAT10 could serve as

potential biomarkers for disease diagnosis, prognosis, and prediction of therapeutic

response.
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Comparison of ac4C Sequencing Methods
Feature ac4C-seq RedaC:T-seq acRIP-seq

Principle

Chemical reduction

(NaCNBH₃) of ac4C

leading to C>T

transition during

reverse transcription.

Chemical reduction

(NaBH₄) of ac4C

leading to C>T

transition during

reverse transcription.

Immunoprecipitation

of ac4C-containing

RNA fragments using

an anti-ac4C antibody.

Resolution Single-nucleotide. Single-nucleotide.
~100-200 nucleotides

(region-specific).

Quantitative
Yes, measures C>T

conversion rate.

Yes, measures C>T

conversion rate.

Semi-quantitative,

based on enrichment.

Efficiency

Can be affected by

RNA secondary

structure. Potential for

RNA degradation

under acidic

conditions.

Generally lower

efficiency, with

reported <20% C:T

mismatch at fully

modified sites.

Dependent on

antibody specificity

and binding efficiency.

Required RNA Input
Nanogram amounts of

total RNA.

Microgram amounts of

total RNA.

Microgram amounts of

poly(A) RNA.

Advantages
High resolution and

quantitative.

High resolution and

quantitative.

Does not rely on

chemical reactions

that might damage

RNA.

Limitations

Potential for RNA

degradation. Off-

target reduction of

other modified bases.

Lower efficiency.

Potential for off-target

deacetylation under

basic conditions.

Lower resolution.

Antibody-dependent

biases.

Experimental Protocols
Protocol 1: ac4C-seq (Quantitative Nucleotide
Resolution Profiling of RNA Cytidine Acetylation)
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This protocol is based on the chemical reduction of ac4C by sodium cyanoborohydride

(NaCNBH₃), which leads to a C>T misincorporation during reverse transcription.

Materials:

Total RNA

NaCNBH₃

Acidic buffer (e.g., sodium acetate buffer, pH 5.0)

RNA fragmentation buffer

3' RNA adapter

T4 RNA Ligase 2, truncated

Reverse transcriptase (e.g., TGIRT-III)

dNTPs

5' DNA adapter

DNA ligase

PCR primers and polymerase for library amplification

Agencourt RNAClean XP beads

Agencourt AMPure XP beads

Procedure:

RNA Preparation: Start with high-quality total RNA. It is recommended to include a synthetic

ac4C RNA spike-in for quality control.

Chemical Reduction:

In a tube, combine total RNA with NaCNBH₃ in an acidic buffer.
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Incubate at room temperature for 20 minutes.

Prepare a mock-treated control sample by incubating RNA in the acidic buffer without

NaCNBH₃.

Prepare a deacetylation control by pre-treating RNA with a mild alkali before the reduction

step.

Purify the RNA using ethanol precipitation or a suitable clean-up kit.

RNA Fragmentation: Fragment the RNA to an average size of ~200 nucleotides using RNA

fragmentation buffer and incubation at 94°C for 5 minutes. Immediately stop the reaction on

ice.

3' Adapter Ligation:

To the fragmented RNA, add 3' RNA adapter, T4 RNA Ligase 2 (truncated), and ligation

buffer.

Incubate according to the manufacturer's instructions.

Purify the ligated RNA.

Reverse Transcription:

Set up the reverse transcription reaction with the 3'-ligated RNA, a reverse transcriptase

like TGIRT-III, dNTPs, and a primer complementary to the 3' adapter.

The reduced ac4C will cause a misincorporation of 'A' in the cDNA, which will be read as a

'T' after sequencing.

Library Preparation and Sequencing:

Ligate the 5' DNA adapter to the cDNA.

Amplify the library using PCR.

Perform size selection of the final library.
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Sequence the library on a high-throughput sequencing platform.

Data Analysis:

Align the sequencing reads to the reference transcriptome.

Identify sites with a significant C>T transition rate in the NaCNBH₃-treated sample

compared to the control samples.

Protocol 2: acRIP-seq (Acetylated RNA
Immunoprecipitation and Sequencing)
This protocol involves the enrichment of ac4C-containing RNA fragments using a specific

antibody, followed by high-throughput sequencing.

Materials:

Total RNA or poly(A) RNA

Anti-ac4C antibody

Isotype control IgG

Protein A/G magnetic beads

RNA fragmentation buffer

Immunoprecipitation (IP) buffer

Wash buffers

RNA elution buffer

RNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)

Procedure:

RNA Preparation and Fragmentation:
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Isolate high-quality total RNA and select for poly(A) RNA if focusing on mRNA.

Fragment the RNA to a size of 100-200 nucleotides using fragmentation buffer.

Antibody-Bead Conjugation:

Incubate Protein A/G magnetic beads with the anti-ac4C antibody and IgG control

separately to form antibody-bead complexes.

Wash the beads to remove unbound antibody.

Immunoprecipitation:

Incubate the fragmented RNA with the antibody-bead complexes in IP buffer. An input

sample should be saved for later comparison.

Allow the binding to occur for a sufficient time (e.g., 2 hours to overnight) with rotation at

4°C.

Washing:

Wash the beads several times with wash buffers to remove non-specifically bound RNA.

RNA Elution:

Elute the enriched RNA from the beads using an appropriate elution buffer.

Purify the eluted RNA.

Library Preparation and Sequencing:

Construct sequencing libraries from the immunoprecipitated RNA and the input RNA using

a directional RNA library preparation kit.

Sequence the libraries on a high-throughput sequencing platform.

Data Analysis:
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Align the sequencing reads from both the IP and input samples to the reference

genome/transcriptome.

Identify regions with a significant enrichment of reads in the IP sample compared to the

input sample. This is typically done using peak-calling algorithms.

Signaling Pathways and Workflows
NAT10-Mediated Signaling Pathway in Cancer
NAT10-mediated ac4C modification has been shown to play a role in various signaling

pathways that are often dysregulated in cancer. One such example is the Wnt/β-catenin

signaling pathway in colorectal cancer.
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Caption: NAT10-mediated ac4C modification of KIF23 mRNA promotes colorectal cancer

progression.

Experimental Workflow for ac4C-seq
The following diagram illustrates the key steps in the ac4C-seq protocol.
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Caption: Overview of the ac4C-seq experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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